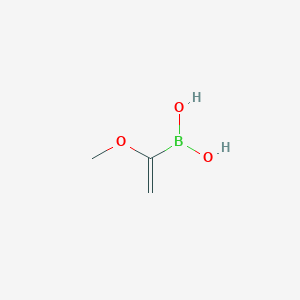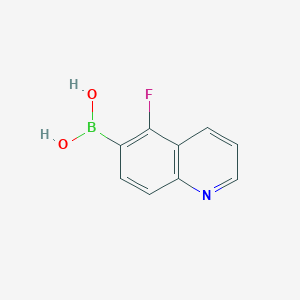
(1-Methoxyethenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyethenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a (1-methoxyethenyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxyethenyl)boronic acid typically involves the hydroboration of methoxyethyne with a borane reagent. This reaction proceeds under mild conditions and results in the formation of the desired boronic acid. The reaction can be represented as follows: [ \text{CH}_3\text{O}-\text{C}\equiv\text{CH} + \text{BH}_3 \rightarrow \text{CH}_3\text{O}-\text{CH}=\text{CHB}(OH)_2 ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1-Methoxyethenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
(1-Methoxyethenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (1-Methoxyethenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with target molecules, leading to the formation of stable complexes that can modulate biological pathways or facilitate chemical transformations.
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: (1-Methoxyethenyl)boronic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s solubility and stability, making it suitable for specific applications where other boronic acids may not be as effective.
Properties
Molecular Formula |
C3H7BO3 |
|---|---|
Molecular Weight |
101.90 g/mol |
IUPAC Name |
1-methoxyethenylboronic acid |
InChI |
InChI=1S/C3H7BO3/c1-3(7-2)4(5)6/h5-6H,1H2,2H3 |
InChI Key |
QTFCXFVPBHPCAI-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754423.png)

![tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11754433.png)
![Octahydro-1h-pyrrolo[2,3-c]pyridine](/img/structure/B11754435.png)





-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11754472.png)
![2-Tosyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B11754474.png)



